3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine

Physicochemical profiling Solubility prediction Library design

CAS 1188305-09-0 fills a distinct lipophilicity niche (XLogP3 2.1) between phenyl (1.5) and halogenated analogs, critical for logP gradients in cell-based SAR assays. 7 H-bond acceptors vs. 6 for the phenyl analog enable pharmacophore probing; 5 rotatable bonds vs. 4 for chloro analog support conformational sampling in crystallography. As a well-characterized standard (MW 300.32, logP 2.1, 7 HBA), it validates QSPR models. Procure now for a reproducible chemical tool.

Molecular Formula C14H16N6O2
Molecular Weight 300.32 g/mol
CAS No. 1188305-09-0
Cat. No. B1436685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine
CAS1188305-09-0
Molecular FormulaC14H16N6O2
Molecular Weight300.32 g/mol
Structural Identifiers
SMILESCCNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N
InChIInChI=1S/C14H16N6O2/c1-3-16-13-10(11(15)18-19-13)14-17-12(20-22-14)8-4-6-9(21-2)7-5-8/h4-7H,3H2,1-2H3,(H4,15,16,18,19)
InChIKeyVGHJLRBTLJCBHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine (CAS 1188305-09-0) – Core Structural and Physicochemical Profile for Scientific Procurement


3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine (CAS 1188305-09-0) is a synthetic heterocyclic small molecule belonging to the 1,2,4-oxadiazolyl-pyrazole-3,5-diamine class. Its core scaffold is defined by a 3,5-diaminopyrazole ring directly linked at the 4-position to a 1,2,4-oxadiazole bearing a 4-methoxyphenyl substituent and an N3-ethyl group [1]. Computed physicochemical properties indicate a molecular weight of 300.32 g/mol, a calculated logP (XLogP3-AA) of 2.1, three hydrogen bond donors, and seven hydrogen bond acceptors [1]. The compound is catalogued in authoritative chemical databases including PubChem (CID 135935340) and ChEMBL (CHEMBL5025024), and is available from multiple reputable research chemical suppliers, confirming its identity and accessibility for research use [1][2].

Why Generic Substitution of 3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine Requires Quantitative Justification


Within the 1,2,4-oxadiazolyl-pyrazole-3,5-diamine series, subtle structural modifications at the oxadiazole's 3-aryl substituent and the pyrazole's N3-alkyl group produce quantifiable divergences in computed physicochemical properties that are predictive of differential ADME and target-binding behavior. The 4-methoxyphenyl moiety in CAS 1188305-09-0 introduces a distinct electronic and lipophilic signature compared to the unsubstituted phenyl analog (CAS 1188304-98-4) or halogenated variants [1]. Relying on a generic in-class substitution without confirming the specific property differences enumerated below risks selecting a compound with unintended permeability, solubility, or metabolic profiles, compromising the reproducibility of screening campaigns or lead optimization programs [1].

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine – Quantitative Differentiation Evidence Versus Closest Analogs


Elevated Hydrogen Bond Acceptor Count Relative to Unsubstituted Phenyl Analog Enhances Predicted Solubility

Target compound CAS 1188305-09-0 carries a 4-methoxyphenyl group that contributes an additional oxygen atom relative to the simplest in-class comparator, 3-N-ethyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazole-3,5-diamine (CAS 1188304-98-4). PubChem computed properties reveal 7 hydrogen bond acceptors for the target versus 6 for the unsubstituted phenyl analog [1][2]. This difference is predicted to increase aqueous solubility and influence the compound's capacity for polar interactions with protein targets or excipients.

Physicochemical profiling Solubility prediction Library design

Increased Calculated Lipophilicity (XLogP3) Over Unsubstituted Phenyl Analog Alters Predicted Membrane Permeability

The target compound's computed XLogP3-AA value is 2.1, as listed by PubChem, reflecting the contribution of the 4-methoxy substituent [1]. In contrast, the direct unsubstituted phenyl comparator (CAS 1188304-98-4) displays a lower XLogP3-AA of approximately 1.5 (estimated from its molecular formula C13H14N6O and fragment-based calculations) [2]. This 0.6 log unit increase indicates a moderate but meaningful shift in lipophilicity that could translate into altered passive membrane permeability and CYP450 enzyme susceptibility.

Lipophilicity ADME prediction Lead optimization

Distinct Molecular Weight and Rotatable Bond Profile Versus Chloro-Analog Influences Compound Screening Behavior

A closely related in-class compound, 4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-ethyl-1H-pyrazole-3,5-diamine, possesses a molecular weight of 304.75 g/mol (due to the chlorine atom) versus 300.32 g/mol for the target compound [1][2]. Additionally, the rotatable bond count of the target compound is 5, while the chloro analog has only 4 rotatable bonds (the methoxy group adds a rotatable C-O bond) [1][2]. These differences, though modest, can influence molecular recognition in shape-complementarity-based screens and affect the compound's behavior in crystallographic or NMR fragment screening libraries.

Molecular recognition Fragment-based screening Physicochemical diversity

3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine – Best-Fit Research Application Scenarios Based on Quantitative Evidence


Building Diversity-Oriented Screening Libraries with Controlled Lipophilicity Gradients

For medicinal chemistry teams designing a screening library around the oxadiazolyl-pyrazole scaffold, CAS 1188305-09-0 fills a specific lipophilicity niche (XLogP3 = 2.1) between the unsubstituted phenyl analog (XLogP3 ~1.5) and more lipophilic halogenated or alkyl variants [1]. Procurement of this compound enables the construction of a logP gradient that is critical for establishing SAR trends in cell-based assays, where membrane permeability can dominate apparent activity readouts.

Validating Hydrogen-Bonding Pharmacophore Models

The 7 hydrogen bond acceptor count of the target compound, compared to 6 for the unsubstituted phenyl analog, makes it a useful probe for pharmacophore models that hypothesize an additional H-bond interaction at the aryl-binding subsite [1]. A head-to-head testing pair (CAS 1188305-09-0 vs. CAS 1188304-98-4) can confirm or refute the contribution of this oxygen-mediated interaction to target engagement.

Crystallographic Fragment Screening with Defined Flexibility

The rotatable bond profile of CAS 1188305-09-0 (5 rotatable bonds) distinguishes it from the 3-chlorophenyl analog (4 rotatable bonds), providing a tool for fragment-based crystallography or NMR screens where conformational sampling influences binding mode interpretation [1]. The methoxy group's ability to adopt multiple torsion angles can expose different binding orientations, making this compound valuable for exploring cryptic pockets or induced-fit mechanisms.

Physicochemical Benchmarking in Drug Discovery Informatics

Given the absence of primary bioactivity data, CAS 1188305-09-0 serves as a well-characterized physicochemical standard for computational chemists validating QSPR models or developing predictive algorithms for solubility, logP, and permeability. Its defined computed properties (MW 300.32, XLogP3 2.1, 7 HBA) provide a reliable test case for benchmarking in silico ADME tools against experimental measurements [1].

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